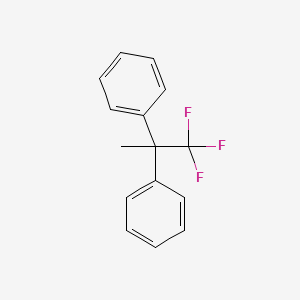

![molecular formula C9H7ClS B1314360 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene CAS No. 17277-23-5](/img/structure/B1314360.png)

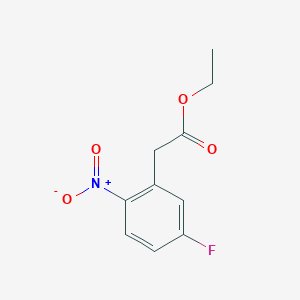

1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

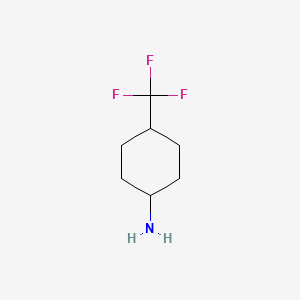

Molecular Structure Analysis

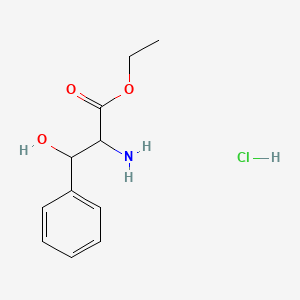

The molecular structure of 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene is complex. The InChI Code for a similar compound, 1-chloro-4- (2-propynyloxy)benzene, is 1S/C9H7ClO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene include a molecular weight of 166.61, a storage temperature of 4 degrees Celsius, and a liquid physical form .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One of the primary applications of derivatives similar to 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene is in the synthesis of compounds with potential antimicrobial activity. For instance, derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. This research avenue explores the compound's utility as a precursor in creating substances that could combat microbial infections effectively (Naganagowda & Petsom, 2011).

Reaction with Amines

Another significant application is the compound's reaction with amines to form new chemical structures. This process has been investigated for creating sulfonyl and sulfinyl benzene derivatives through reactions that demonstrate the compound's versatility as a building block in organic synthesis (Smolobochkin et al., 2018).

Diels–Alder Cycloaddition Reactions

The compound has also found use in Diels–Alder cycloaddition reactions, a cornerstone of synthetic organic chemistry. This application leverages the compound's reactivity towards constructing cyclic structures, crucial in developing pharmaceuticals and materials science (Sridhar, Krishna, & Rao, 2000).

One-pot Synthesis of Indoles

Exploring the compound's potential further, research has demonstrated its utility in the one-pot synthesis of indoles, highlighting its role in creating heterocyclic compounds that are prevalent in many drugs and natural products. This synthesis pathway underscores the compound's value in streamlining chemical syntheses and enhancing efficiency (Kobayashi, Kobayashi, & Ezaki, 2013).

Catalytic Properties of Palladacycles

Lastly, the synthesis of sulfur-containing palladacycles from derivatives showcases the compound's role in catalysis. These catalytic complexes are important for facilitating various chemical reactions, including cross-coupling reactions that are pivotal in the production of complex organic molecules (Dupont et al., 2001).

Safety And Hazards

The safety information for 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-chloro-4-prop-2-ynylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHLEXXFLYJLEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520897 |

Source

|

| Record name | 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene | |

CAS RN |

17277-23-5 |

Source

|

| Record name | 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)